Olfactive Character Differentiation: Seamossa Offers a Unique Mossy-Sea-Oakmoss Profile Not Replicated by Other Regioisomers
Methyl 2,4-dihydroxy-3-methylbenzoate (Seamossa, F-11) is described as having a 'strongly mossy, sea, oak and treemosslike olfactive character' that distinguishes it from other regioisomeric resorcylic esters. In contrast, methyl 2,4-dihydroxybenzoate (F-6) and methyl 2,5-dihydroxybenzoate (F-8) exhibit 'much weaker' odor intensity, and methyl 2,6-dihydroxybenzoate (F-10) presents a different tonal quality more comparable to salicylic esters. The 3,6-dimethyl analog methyl atrarate (Evernyl) possesses a distinct oakmoss note but lacks the marine/seaside nuance characteristic of Seamossa [1].
| Evidence Dimension | Olfactive character and relative odor intensity |
|---|---|
| Target Compound Data | Strongly mossy, sea, oak and treemosslike olfactive character; trade name Seamossa |
| Comparator Or Baseline | Methyl 2,4-dihydroxybenzoate (F-6): weaker odor intensity, lacks mossy-sea character. Methyl 2,5-dihydroxybenzoate (F-8): much weaker, salicylic-like. Methyl 2,6-dihydroxybenzoate (F-10): different tonal quality. Methyl atrarate (Evernyl): oakmoss but no marine note. |
| Quantified Difference | Qualitative differentiation only; no quantitative odor threshold data available for direct comparison. |
| Conditions | Expert sensory panel evaluation as reported in Perfumer & Flavorist (2011); odor assessed at 10% in dipropylene glycol for some analogs. |
Why This Matters
For fragrance procurement, the unique marine-oakmoss character of Seamossa provides a specific olfactive signature that cannot be achieved by substituting with any other single resorcylic ester, making it irreplaceable in chypre, marine, and mossy accords.
- [1] Perfumer & Flavorist. (2011). Regioselective derivatives of resorcylic acid esters: olfactory characterization. Perfumer & Flavorist, 36(1), 57–59. https://perfumerflavorist.texterity.com/perfumerflavorist/201101?pg=59 View Source
